molecular formula C16H19NO3 B3014171 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide CAS No. 919758-15-9

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B3014171
CAS No.: 919758-15-9
M. Wt: 273.332
InChI Key: GQHSQYMGHVQHJW-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide (CAS 919758-15-9) is a synthetic coumarin derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol, is characterized by its high purity and stability, making it a valuable candidate for advanced research applications . Coumarin derivatives are extensively investigated for their broad biological activities, particularly as promising antibacterial agents against multidrug-resistant (MDR) bacterial strains . Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin core are often crucial for enhancing antibacterial potency, guiding the rational development of new therapeutic candidates . Beyond antimicrobial applications, this acetamide-coumarin hybrid serves as a key scaffold in material science and drug discovery, often utilized in synthetic methodologies such as Suzuki–Miyaura coupling to construct complex molecular architectures . Its good solubility in organic solvents facilitates handling in various synthetic processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSQYMGHVQHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide typically involves the condensation of 7-methyl-4-chloro-2H-chromen-2-one with N-(2-methylpropyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromenone derivatives.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide would depend on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Coumarin-Based Acetamide Derivatives
  • Compound 2k and 2l ():
    These derivatives feature coumarin-oxyacetohydrazide cores with aromatic substituents (e.g., hydroxy-nitrobenzylidene and phenylallylidene). Unlike the target compound, they incorporate hydrazide linkages instead of simple acetamide groups. Their synthesis involves condensation reactions in 1,4-dioxane with ZnCl₂ catalysis, yielding 68–72% . The target compound’s synthesis likely follows similar nucleophilic substitution or acylation steps but with distinct reagents (e.g., alkylamines instead of hydrazides).

  • Morpholinone Derivatives (): Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide replace the coumarin core with a morpholinone ring. Synthesis involves acetylation with acetyl chloride under basic conditions (Na₂CO₃), yielding 58% . The morpholinone core may enhance solubility compared to the lipophilic coumarin system in the target compound.
Heterocyclic Acetamide Analogs
  • Pyridazin-3(2H)-one Derivatives (): These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists. Their pyridazinone core differs from coumarin but shares acetamide functionality. The bromophenyl and methoxybenzyl substituents enhance receptor binding, as demonstrated by calcium mobilization in neutrophils .
  • Benzothiazole Acetamides ():
    Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core with trifluoromethyl and methoxyphenyl groups. The electron-withdrawing CF₃ group likely improves metabolic stability compared to the target compound’s 7-methyl coumarin .

Pharmacological and Functional Comparisons

Anti-Cancer Activity
  • Phenoxy Acetamide Derivatives (): Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays. The quinazoline-sulfonyl group may enhance DNA intercalation, a mechanism less likely in coumarin-based acetamides .
Receptor Modulation
  • FPR2 Agonists (): Pyridazinone derivatives activate FPR2, inducing chemotaxis and calcium mobilization. The target compound’s coumarin core may instead target cyclooxygenases (COX) or vitamin K epoxide reductase (VKOR), common for coumarins .

Physical and Chemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Coumarin 7-methyl, N-(2-methylpropyl)acetamide Not reported Not reported Inferred: COX/VKOR modulation
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)... (2k) Coumarin-oxyacetohydrazide Hydroxy-nitrobenzylidene 245–247 68 Not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)... Pyridazinone Bromophenyl, methoxybenzyl Not reported Not reported FPR2 agonist
N-(6-Trifluoromethylbenzothiazole-2-yl)... Benzothiazole Trifluoromethyl, methoxyphenyl Not reported Not reported Patented (likely kinase inhibition)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin... Morpholinone Acetyl, isopropylphenyl Not reported 58 Not reported

Biological Activity

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methylpropyl)acetamide is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO3

Coumarins, including this compound, exhibit various mechanisms of action that contribute to their biological effects:

  • Antioxidant Activity : Coumarins have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects : Research indicates that coumarin derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
  • Anticancer Properties : Some studies have reported that coumarin derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. They may also inhibit cell proliferation by interfering with cell cycle progression.
  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Mechanism Reference
AntioxidantScavenges free radicals
AntimicrobialDisrupts cell membranes
AnticancerInduces apoptosis
Enzyme InhibitionInhibits metabolic enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of coumarin derivatives, including this specific compound:

  • Antioxidant Study : A study demonstrated that coumarin derivatives exhibited significant antioxidant activity by reducing lipid peroxidation levels in cellular models.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various coumarins against clinical isolates of bacteria, showing promising results for inhibiting growth at low concentrations.
  • Cancer Cell Line Assays : Research involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
  • Enzyme Inhibition Assays : In vitro assays showed that the compound could effectively inhibit specific enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases.

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